

The Synthetic Versatility of 4,4-Dimethyl-3-oxopentanal: A Technical Guide

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Compound of Interest

Compound Name: 4,4-Dimethyl-3-oxo-pentanal

Cat. No.: B1293862

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Introduction: 4,4-Dimethyl-3-oxopentanal, also known as pivaloylacetaldehyde, is a bifunctional C7 building block possessing both an aldehyde and a ketone functional group. This unique 1,3-dicarbonyl arrangement, featuring a sterically demanding tert-butyl group, makes it a highly valuable and versatile precursor in modern organic synthesis. Its dual reactivity allows for controlled and regioselective transformations, providing access to a diverse array of complex molecular architectures, particularly five- and six-membered heterocycles which are prevalent scaffolds in medicinal chemistry and drug development. This guide details the principal applications of 4,4-Dimethyl-3-oxopentanal, providing in-depth experimental protocols and quantitative data for its use in the synthesis of key heterocyclic systems.

Core Application: Synthesis of Five-Membered Heterocycles

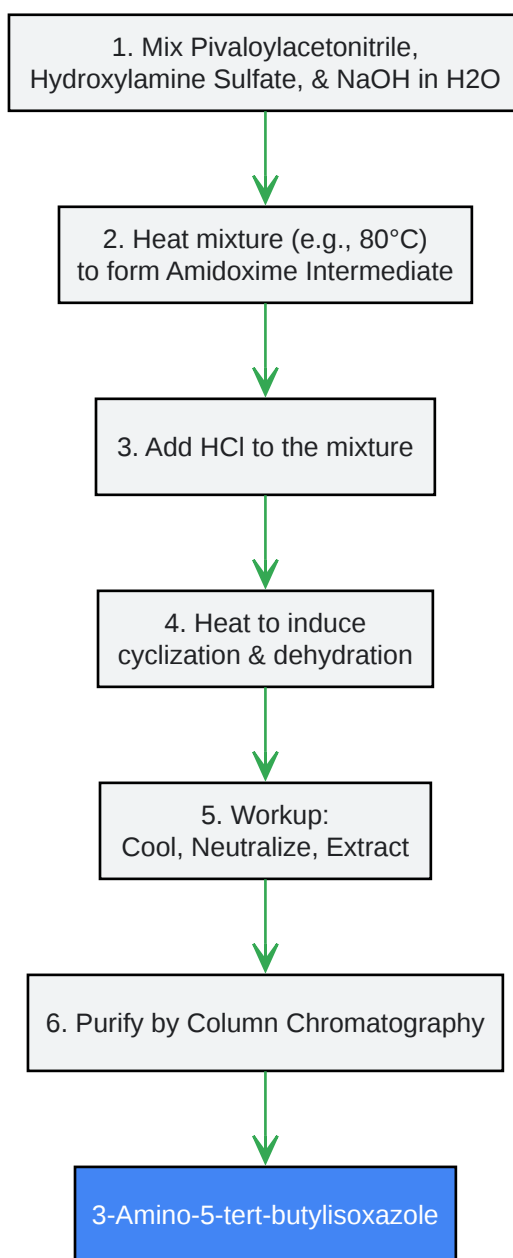
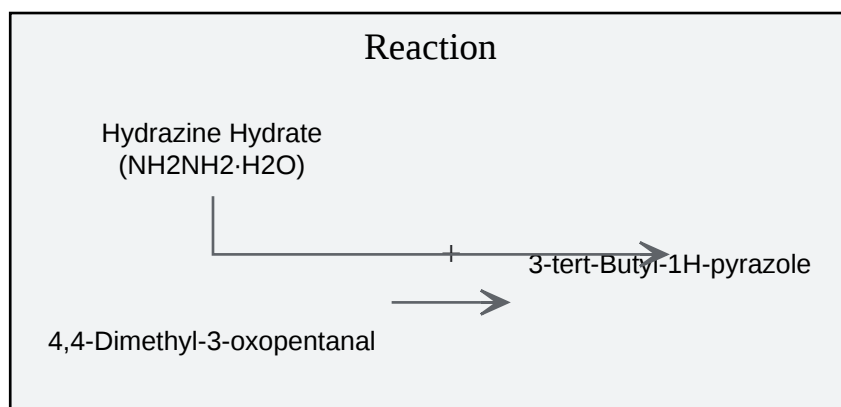
The most prominent application of 4,4-Dimethyl-3-oxopentanal lies in its role as a 1,3-dielectrophile in cyclocondensation reactions to form five-membered aromatic rings. By reacting with dinucleophiles such as hydrazine and hydroxylamine, it provides a direct route to substituted pyrazoles and isoxazoles, respectively.

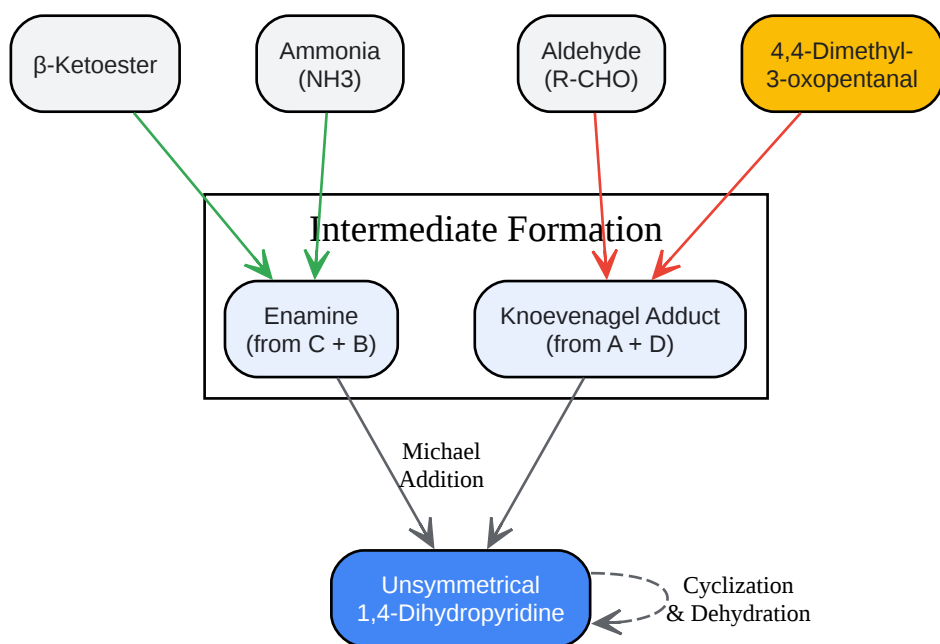
Synthesis of 3-tert-Butyl-1H-pyrazole

The reaction of 4,4-Dimethyl-3-oxopentanal with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis. The condensation proceeds by initial attack of one nitrogen of the hydrazine at one of the carbonyls, followed by intramolecular cyclization and subsequent

dehydration to yield the stable aromatic pyrazole ring. The tert-butyl group of the starting material is retained, yielding 3-tert-butyl-1H-pyrazole, a valuable scaffold in pharmaceutical research.

Reaction Scheme:





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